molecular formula C11H10N2O2 B1449611 2-(2-Hydroxyphenyl)-6-methyl-4-pyrimidinol CAS No. 76467-22-6

2-(2-Hydroxyphenyl)-6-methyl-4-pyrimidinol

Cat. No. B1449611
CAS RN: 76467-22-6
M. Wt: 202.21 g/mol
InChI Key: FGYLXWYKNBVUNF-UHFFFAOYSA-N
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Description

This typically includes the compound’s systematic name, common names, and structural formula. It may also include the compound’s role or uses in industry or research.



Synthesis Analysis

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Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and mechanism.



Physical And Chemical Properties Analysis

This includes the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability).


Scientific Research Applications

Pyrimidine Derivatives in Medicinal Chemistry

Pyrimidine derivatives, such as 2-(2-Hydroxyphenyl)-6-methyl-4-pyrimidinol, hold significant importance in medicinal chemistry. They have been explored for their role in biological processes and potential therapeutic applications. For instance, a study by La Motta et al. (2007) investigated pyrido[1,2-a]pyrimidin-4-one derivatives, similar in structure to the compound , for their activity as aldose reductase inhibitors and found significant antioxidant properties in these compounds (La Motta et al., 2007).

Anti-inflammatory and Analgesic Properties

Research by Muralidharan et al. (2019) on pyrimidine heterocycles, closely related to 2-(2-Hydroxyphenyl)-6-methyl-4-pyrimidinol, revealed these compounds possess notable anti-inflammatory and analgesic activities. This study synthesized novel pyrimidine derivatives and screened them for these properties, highlighting the therapeutic potential of such compounds (Muralidharan, Raja, & Deepti, 2019).

Molecular Structure Analysis and Synthesis

Savant et al. (2015) conducted a study on the synthesis and molecular structure analysis of a nitro and 2-hydroxyphenyl functionalized pyrimidinone, which is structurally similar to 2-(2-Hydroxyphenyl)-6-methyl-4-pyrimidinol. This study provided insights into the crystallization and conformation of such compounds, which are crucial for understanding their chemical behavior and potential applications (Savant et al., 2015).

Antimicrobial Activity

N. Srinath et al. (2011) explored the antimicrobial activity of 2-amino-4-(3′-methyl-4′-hydroxyphenyl)-6-(substituted) pyrimidines, which share similarities with 2-(2-Hydroxyphenyl)-6-methyl-4-pyrimidinol. Their study indicated significant antimicrobial properties in these compounds, suggesting their potential use in developing new antimicrobial agents (Srinath, Prasad, Mukkanti, & Agarwal, 2011).

Safety And Hazards

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Future Directions

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For a specific compound, these details would be gathered from scientific literature and databases. If you have another compound or topic in mind, feel free to ask!


properties

IUPAC Name

2-(2-hydroxyphenyl)-4-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-7-6-10(15)13-11(12-7)8-4-2-3-5-9(8)14/h2-6,14H,1H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGYLXWYKNBVUNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50425527
Record name 2-(2-Hydroxyphenyl)-6-methyl-4-pyrimidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50425527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Hydroxyphenyl)-6-methyl-4-pyrimidinol

CAS RN

76467-22-6
Record name 2-(2-Hydroxyphenyl)-6-methyl-4-pyrimidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50425527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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